Manifaxine
Description
Historical Trajectory and Context in Pharmaceutical Compound Development
Manifaxine, also known by the developmental code GW-320,659, emerged within the pharmaceutical research landscape as a compound explored for its potential therapeutic applications. Its development was undertaken by GlaxoSmithKline. The historical trajectory of this compound is linked to the ongoing research into compounds affecting monoamine neurotransmitters, a field that has been active for decades in the pursuit of treatments for various neurological and psychiatric conditions. The evolution of drug discovery and development involves the invention of new theories, technologies, disciplines, and medicines, with significant advancements occurring throughout history, particularly in the 20th century. researchgate.net Pharmaceutical medicine, as a discipline, has developed over 30 years for the discovery, development, evaluation, registration, monitoring, and medical marketing of medicines. researchgate.net
This compound was researched for conditions such as attention deficit hyperactivity disorder (ADHD) and obesity. wikipedia.orgncats.ioncats.ioszabo-scandic.com Despite being found to be reasonably effective and well-tolerated in initial trials for these applications, development was discontinued (B1498344), and no further results were reported following these initial studies. wikipedia.org
Structural Lineage and Relationship to Related Compounds (e.g., Bupropion (B1668061), Radafaxine)
This compound's chemical structure places it within a lineage of compounds that includes Bupropion and Radafaxine (B195649). This compound was developed through structural modification of radafaxine. wikipedia.org Radafaxine itself is an isomer of hydroxybupropion (B195616), which is one of the active metabolites of bupropion. wikipedia.orgwikipedia.org
Bupropion is an aminoketone that belongs to the class of substituted cathinones and substituted phenethylamines. wikipedia.org Structurally, bupropion is described as an aromatic ketone carrying a tert-butylamino group and a chloro substituent on a phenyl ring. nih.gov Bupropion is extensively metabolized in humans, and hydroxybupropion is a major metabolite. wikipedia.orgprobes-drugs.org Hydroxybupropion is further metabolized via an intramolecular cyclization to yield radafaxine as the (2S,3S) isomer. wikipedia.org
Radafaxine, with the formula C13H18ClNO2, is structurally related to bupropion (C13H18ClNO). wikipedia.orgnih.gov this compound has a molecular formula of C12H15F2NO2. wikipedia.orguni.lubidd.group Its chemical structure includes a morpholinol backbone with a 3,5-difluorophenyl group and two methyl groups attached. ontosight.ai The specific stereochemical configuration of this compound is (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol. wikipedia.orguni.lu This structural relationship highlights this compound as an analogue derived from the metabolic pathway and structural modification of bupropion and its metabolites like radafaxine. wikipedia.orgwikipedia.org
Definitional Characterization as a Monoamine Reuptake Inhibitor: An Overview of Research Focus
This compound is characterized as a monoamine reuptake inhibitor. wikipedia.orgszabo-scandic.comwikipedia.orgwikipedia.orghandwiki.org Specifically, it is described as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.orgncats.ioszabo-scandic.comwikipedia.orgwikipedia.org Monoamine reuptake inhibitors are a class of drugs that block the transporters responsible for the reabsorption of monoamine neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576)—back into the presynaptic neuron. nih.govpatsnap.com This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their activity. patsnap.com
Research into this compound has focused on its ability to inhibit the reuptake of norepinephrine and dopamine. ncats.io This mechanism of action is shared with its related compounds, bupropion and radafaxine, which are also classified as NDRIs. wikipedia.orgwikipedia.org Studies on monoamine reuptake inhibitors, including those with prominent dopaminergic effects like bupropion, have examined their effects in preclinical assays related to pain and behavior. nih.gov The development of triple reuptake inhibitors (TRIs) that simultaneously inhibit the reuptake of serotonin, norepinephrine, and dopamine is an area of research aiming to improve treatment for conditions like major depressive disorder, although concerns regarding abuse liability and cardiovascular effects exist. nih.govpsychiatryinvestigation.org this compound's characterization as an NDRI aligns it with this broader research focus on modulating monoamine systems for therapeutic benefit. wikipedia.orgncats.io
Structure
2D Structure
3D Structure
Properties
CAS No. |
135306-39-7 |
|---|---|
Molecular Formula |
C12H15F2NO2 |
Molecular Weight |
243.25 g/mol |
IUPAC Name |
(2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol |
InChI |
InChI=1S/C12H15F2NO2/c1-7-6-17-12(16,8(2)15-7)9-3-10(13)5-11(14)4-9/h3-5,7-8,15-16H,6H2,1-2H3/t7-,8+,12-/m1/s1 |
InChI Key |
OZGPVYJHWWPEFT-RGNHYFCHSA-N |
SMILES |
CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O |
Isomeric SMILES |
C[C@@H]1CO[C@]([C@@H](N1)C)(C2=CC(=CC(=C2)F)F)O |
Canonical SMILES |
CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O |
Appearance |
Solid powder |
Other CAS No. |
135306-42-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BW-1555U-88; GW-320659; 1555U-88; BW1555U88; GW320659; 1555U88; BW 1555U 88; GW 320659; 1555U 88 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Manifaxine
Pioneering Synthetic Routes and Chemical Transformations
A described synthetic route for Manifaxine begins with a Grignard reaction between 3,5-difluorobenzonitrile (B1349092) and ethylmagnesium bromide. wikipedia.orgwikiwand.com This reaction yields 3,5-difluoropropiophenone (B1345727). wikipedia.orgwikiwand.com Subsequently, halogenation of 3,5-difluoropropiophenone with molecular bromine is carried out at the alpha-keto position. wikipedia.orgwikiwand.com This step introduces a bromine atom adjacent to the ketone functionality, resulting in the formation of 2-bromo-3',5'-difluoropropiophenone (B8465160). wikipedia.orgwikiwand.com The synthesis is completed by an intermolecular ring formation reaction involving 2-bromo-3',5'-difluoropropiophenone and DL-Alaninol (2-Aminopropanol). wikipedia.orgwikiwand.com This cyclization step leads to the formation of the morpholine (B109124) ring system present in this compound. wikipedia.orgwikiwand.com
The key chemical transformations in this route include:
Grignard reaction: Formation of a carbon-carbon bond between an aryl nitrile and an alkyl Grignard reagent, followed by hydrolysis, to yield a propiophenone (B1677668) derivative.
Alpha-keto halogenation: Introduction of a halogen atom on the carbon adjacent to a ketone group.
Intermolecular ring formation: A reaction between two different molecules to form a cyclic structure, in this case, the morpholine ring.
Identification and Characterization of Key Synthetic Intermediates
The synthesis of this compound involves several key intermediates that are formed sequentially. wikipedia.orgwikiwand.com The primary intermediates identified in the described synthetic route are:
3,5-difluoropropiophenone wikipedia.orgwikiwand.com
2-bromo-3',5'-difluoropropiophenone wikipedia.orgwikiwand.com
These intermediates are characterized by their distinct chemical structures, which are confirmed during the synthetic process using various analytical techniques. While specific detailed characterization data (e.g., spectroscopic data, elemental analysis) for these intermediates in the context of this compound synthesis were not extensively detailed in the provided information, their formation is a critical part of the established synthetic pathway. wikipedia.orgwikiwand.com
A summary of the intermediates and their role in the synthesis is presented in the table below:
| Step | Starting Material | Reagent(s) | Intermediate Formed | Role in Synthesis |
| 1 | 3,5-difluorobenzonitrile | Ethylmagnesium bromide | 3,5-difluoropropiophenone | Precursor to alpha-keto halogenation |
| 2 | 3,5-difluoropropiophenone | Molecular bromine | 2-bromo-3',5'-difluoropropiophenone | Activated intermediate for cyclization |
| 3 | 2-bromo-3',5'-difluoropropiophenone + DL-Alaninol | - | This compound | Final product |
Stereochemical Control and Regioselectivity in this compound Synthesis
This compound possesses a specific stereochemistry, identified as (2S,3S,5R). wikipedia.orgwikiwand.comuni.lu Achieving this specific arrangement of atoms in three-dimensional space is crucial for the compound's properties. The synthesis described utilizes DL-Alaninol, which is a racemic mixture of (R)- and (S)-alaninol. wikipedia.orgwikiwand.com The formation of the morpholine ring involves the reaction between the bromo-ketone intermediate and DL-Alaninol. wikipedia.orgwikiwand.com
The stereochemical outcome of the cyclization step, leading to the (2S,3S,5R) configuration of this compound, implies that the reaction proceeds with a degree of stereocontrol. While the provided information mentions the use of DL-Alaninol, it highlights that the final product is this compound with a specific stereochemistry. wikipedia.orgwikiwand.com This suggests that either the reaction is diastereoselective or that a specific enantiomer is isolated or enriched after the cyclization. Further detailed mechanistic studies or specific synthetic protocols might elaborate on the methods employed to control the stereochemistry, such as the use of chiral reagents, catalysts, or specific reaction conditions designed to favor the formation of the desired stereoisomer. uic.edu
Regioselectivity in the synthesis is evident in the alpha-keto halogenation step, where bromine is specifically introduced at the carbon atom adjacent to the ketone group that is between the ketone and the aromatic ring, rather than other possible positions on the molecule. wikipedia.orgwikiwand.com This regiochemical outcome is typical for the halogenation of ketones under these conditions.
The formation of the morpholine ring is also a regioselective process, where the amino and hydroxyl groups of alaninol react with the bromo-ketone intermediate in a specific manner to form the six-membered ring with the correct connectivity and placement of the oxygen and nitrogen atoms. wikipedia.orgwikiwand.com
Preclinical Pharmacological Investigations of Manifaxine
Molecular Target Characterization and Binding Affinity Studies
Understanding the specific proteins that Manifaxine binds to and the strength of these interactions is fundamental to its pharmacological profile. These studies typically involve in vitro assays using preparations containing the target proteins.
In vitro binding assays are used to determine the affinity of a compound for specific transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This compound has been identified as an inhibitor of both NET and DAT. wikipedia.orgwikipedia.orgncats.iopatsnap.com These transporters are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, a process essential for regulating neurotransmitter concentrations and signaling. nih.govwikipedia.org
Studies have shown that this compound binds to these transporters, thereby inhibiting the reuptake process. The binding affinity is typically expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to displace a radiolabeled ligand from the transporter by 50% or to inhibit uptake by 50%, respectively. biomolther.org Research indicates that this compound is a potent inhibitor of norepinephrine uptake. blumberginstitute.org
While specific detailed binding affinity data (Ki or IC50 values) for this compound across various studies were not consistently available in the provided context, the literature confirms its classification as a norepinephrine-dopamine reuptake inhibitor and highlights its activity at both NET and DAT. wikipedia.orgwikipedia.orgncats.iopatsnap.com Methods for assessing monoamine transporter binding and uptake inhibition in vitro often involve using cell lines expressing human transporters or synaptosomes from animal brains, along with radiolabeled neurotransmitters or fluorescent substrates. biomolther.orgnih.govnih.govdiva-portal.org
In Vitro Assays for Monoamine Transporter Binding (Norepinephrine Transporter, Dopamine Transporter)
Neurochemical and Neurophysiological Effects in Preclinical Models
Preclinical studies also investigate the functional consequences of a compound's interaction with its targets, both in isolated systems (in vitro) and in living organisms (in vivo).
In vitro studies examining the kinetics of neurotransmitter uptake inhibition provide insights into how this compound affects the rate at which norepinephrine and dopamine are cleared from the extracellular space. These studies measure the velocity of neurotransmitter uptake in the presence of varying concentrations of this compound. nhsjs.com
Research indicates that this compound is significantly more potent than bupropion (B1668061) in inhibiting norepinephrine uptake in vitro. blumberginstitute.org Specifically, one source states that this compound is 30-fold more active than bupropion in vitro regarding norepinephrine uptake inhibition. blumberginstitute.org This suggests a strong interaction with the norepinephrine transporter, leading to a reduced rate of norepinephrine reuptake.
Interactive Table 1: In Vitro Norepinephrine Uptake Inhibition Potency
| Compound | Relative Potency (vs. Bupropion) |
| This compound | 30-fold more active |
| Bupropion | 1-fold (reference) |
Note: Based on in vitro norepinephrine uptake inhibition studies. blumberginstitute.org
In vivo studies in animal models are used to assess the effects of this compound on neurotransmitter levels in the central nervous system (CNS). By inhibiting the reuptake of norepinephrine and dopamine, this compound is expected to increase the extracellular concentrations of these neurotransmitters in various brain regions. wikipedia.orgresearchgate.netnih.govjustintimemedicine.com
Studies have shown that this compound is also more potent than bupropion in vivo. blumberginstitute.org One source mentions that this compound is 4-fold more active than bupropion in vivo, although the specific measure of activity (e.g., effect on neurotransmitter levels or behavioral outcome) is not explicitly detailed in the provided snippet. blumberginstitute.org Measuring neurotransmitter levels in vivo can be done using techniques such as microdialysis, which allows for the collection of extracellular fluid from specific brain regions for analysis. nih.gov Changes in neurotransmitter levels can have downstream effects on neuronal activity and behavior.
Interactive Table 2: In Vivo Activity (Relative Potency)
| Compound | Relative Potency (vs. Bupropion) |
| This compound | 4-fold more active |
| Bupropion | 1-fold (reference) |
Note: Based on in vivo studies; specific measure of activity not detailed in the provided context. blumberginstitute.org
Electrophysiological studies in animal models can provide insights into how this compound affects the electrical activity of neurons, particularly those in circuits modulated by norepinephrine and dopamine. Changes in neurotransmitter levels can alter neuronal firing rates, synaptic plasticity, and network activity. nih.gov
While the provided search results mention electrophysiological characterization in the context of animal models for neuropsychiatric disorders, specific electrophysiological data directly related to this compound's effects were not found. nih.govnih.gov Electrophysiological techniques, such as single-unit recording or local field potential recording, can be used to measure the activity of individual neurons or populations of neurons in response to drug administration. These studies can help to elucidate the functional consequences of transporter inhibition on neuronal circuit function.
In Vivo Assessment of Central Nervous System Neurotransmitter Levels
Pharmacogenomic Considerations in Preclinical Response
Pharmacogenomics investigates the influence of genetic variations on drug response, encompassing both pharmacokinetic and pharmacodynamic aspects. europa.eulibretexts.org In preclinical settings, understanding how genetic differences in model organisms or in vitro systems affect a compound's activity is crucial for predicting potential variability in human responses. europa.eunih.gov
Influence of Genetic Polymorphisms on this compound's Pharmacodynamics (e.g., SLC6A2, GRIN1)
Pharmacodynamics refers to the effects of a drug on the body, often involving interactions with drug targets like receptors or transporters. nih.gov Genetic polymorphisms in genes encoding these targets can lead to altered protein function or expression levels, potentially influencing a drug's efficacy or potency. europa.eulibretexts.org
SLC6A2 encodes the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft. wikipedia.org The NET is a target for various therapeutic compounds, including certain antidepressants and psychostimulants. wikipedia.orgresearchgate.net Genetic variations in SLC6A2 have been associated with altered NET function and have been studied in the context of conditions like ADHD and orthostatic intolerance, as well as response to drugs targeting the NET. wikipedia.orgfrontiersin.orgnih.gov Given that this compound is described as a norepinephrine-dopamine reuptake inhibitor, polymorphisms in SLC6A2 could potentially influence its pharmacodynamic effects by altering norepinephrine reuptake. wikipedia.org Preclinical studies utilizing cell lines or animal models with known SLC6A2 polymorphisms could help elucidate the impact of these variations on this compound's interaction with the NET.
GRIN1 encodes the GluN1 subunit of the N-methyl-D-aspartate receptor (NMDAR). nih.govbiorxiv.org NMDARs are critical for excitatory neurotransmission and synaptic plasticity. nih.govbiorxiv.org Variants in GRIN1 are associated with severe neurodevelopmental disorders, affecting receptor function and potentially influencing responses to compounds that interact with NMDARs. nih.govbiorxiv.orgnih.gov While a direct link between this compound and GRIN1 polymorphisms is not explicitly detailed in the search results, if preclinical studies suggest any interaction or downstream effects of this compound on NMDAR signaling, then investigating the influence of GRIN1 polymorphisms on this compound's pharmacodynamics would be relevant. Preclinical models carrying specific GRIN1 variants could be used to assess altered pharmacodynamic responses to this compound. biorxiv.org
Preclinical investigations into the influence of SLC6A2 and GRIN1 polymorphisms on this compound's pharmacodynamics would likely involve:
In vitro studies: Using cell lines expressing different variants of SLC6A2 or GRIN1 to assess this compound's potency and efficacy in modulating transporter activity or receptor function.
Animal models: Utilizing genetically modified animals carrying polymorphisms in Slc6a2 or Grin1 (the rodent homologs) to study the in vivo pharmacodynamic effects of this compound, such as changes in neurotransmitter levels, behavioral responses, or downstream signaling pathways, compared to wild-type animals. biorxiv.orgjax.org
Identification of Genotype-Phenotype Relationships in Preclinical Settings
Identifying genotype-phenotype relationships in preclinical settings involves correlating specific genetic variations with observable pharmacological responses or biological endpoints in model systems. nih.govmdpi.commedrxiv.org This can help predict how genetic diversity might contribute to variability in drug response in a population. libretexts.orgresearchgate.net
In the context of this compound, preclinical studies aiming to identify such relationships would involve:
Characterizing genetic variation: Genotyping preclinical models (e.g., different animal strains or cell lines) for relevant genes like SLC6A2 and GRIN1, as well as other genes potentially involved in this compound's absorption, distribution, metabolism, excretion (ADME), or pharmacodynamic targets.
Assessing phenotypic responses: Measuring a range of pharmacological endpoints after this compound administration, such as changes in neurotransmitter concentrations, behavioral effects, or biochemical markers, in the genotyped preclinical models.
Statistical analysis: Performing statistical analyses to identify significant correlations between specific genotypes (or combinations of genotypes) and the observed phenotypic responses. medrxiv.org
For example, a preclinical study might investigate if a specific Slc6a2 polymorphism in a rat model correlates with a greater or lesser increase in extracellular norepinephrine levels following this compound administration, thereby establishing a genotype-phenotype relationship for this particular response. Similarly, examining the effect of this compound on synaptic plasticity in neuronal cultures derived from mice with different Grin1 genotypes could reveal genotype-dependent pharmacodynamic effects.
Data tables in preclinical pharmacogenomic studies of this compound could present findings such as:
| Genotype (e.g., Slc6a2 variant) | Preclinical Model | Pharmacodynamic Endpoint (e.g., % NET inhibition) | Observed Effect | Statistical Significance |
| Wild-type | Rat Strain A | % NET inhibition | X ± SD | N/A |
| Variant 1 | Rat Strain A | % NET inhibition | Y ± SD | p < 0.05 vs. Wild-type |
| Wild-type | Mouse Strain B | Behavioral Score | A ± SD | N/A |
| Variant 2 | Mouse Strain B | Behavioral Score | B ± SD | p < 0.01 vs. Wild-type |
Note: This is a hypothetical example of how data could be presented.
Detailed research findings in this area would include descriptions of the specific genetic variants studied, the preclinical models used, the experimental protocols for assessing pharmacodynamic responses, and the statistical methods employed for identifying genotype-phenotype correlations. These findings would contribute to understanding the potential impact of genetic variability on this compound's effects prior to human studies. europa.eu
Structure Activity Relationship Sar and Rational Design of Manifaxine Analogs
Deconstruction of Manifaxine's Pharmacophore for Monoamine Transporter Selectivity
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For ligands targeting monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), the pharmacophore typically involves key features that interact with binding sites on these proteins. nih.govnih.gov
While a specific, detailed deconstruction of this compound's pharmacophore for selective monoamine transporter binding is not extensively detailed in the available literature, general principles for related compounds targeting MATs can provide insight. For instance, pharmacophore models for cocaine and phenyltropanes, which also interact with monoamine transporters, often include a basic nitrogen atom capable of an ionic or hydrogen-bonding interaction, an ester group (or a similar polar feature) for dipole-dipole or hydrogen-bonding interactions, and an aryl group that interacts with a lipophilic binding pocket. en-academic.com
Systematic Structural Modifications and Their Influence on Binding Affinity and Functional Potency
Systematic structural modifications of a lead compound are a fundamental approach in medicinal chemistry to explore the SAR and optimize biological activity. numberanalytics.comfrontiersin.org By altering specific parts of the molecule, researchers can probe the requirements of the binding site and understand how changes in structure influence binding affinity and functional potency. numberanalytics.comnih.gov
This compound itself is a product of structural modification, having been developed from radafaxine (B195649). wikipedia.org This highlights the principle of modifying existing scaffolds to generate new compounds with potentially altered pharmacological profiles. General strategies for improving potency through molecular modification include altering functional groups to enhance binding affinity or modifying the molecular scaffold to improve specificity. numberanalytics.com
Further research involving targeted modifications to the phenyl ring, the morpholine (B109124) core, the nitrogen atom, and the appended groups in this compound could systematically explore their contributions to binding at each monoamine transporter and inform the design of analogs with tailored activity profiles. Such studies would typically involve synthesizing a series of analogs, experimentally determining their binding affinities (e.g., using radioligand binding assays) and functional potencies (e.g., using uptake inhibition assays) at DAT, NET, and SERT, and then correlating the structural changes with the observed biological activities.
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry plays a significant role in modern drug discovery and SAR elucidation, complementing experimental studies through techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations. uokerbala.edu.iqmdpi.comnih.govrsc.orgmdpi.comnih.govrsc.orgnih.govresearchgate.netresearchgate.net These methods can provide valuable insights into the relationship between chemical structure and biological activity, predict the activity of novel compounds, and illuminate the nature of ligand-target interactions at a molecular level. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR methods aim to develop predictive models that correlate structural descriptors of molecules with their biological activities. mdpi.comnih.gov By analyzing a series of compounds with known structures and activities, QSAR models can identify the key structural features that influence potency or selectivity. nih.gov These models can then be used to predict the activity of new, untested analogs, guiding the synthesis of potentially more active compounds. mdpi.comnih.gov While specific QSAR studies on this compound were not found, this approach could be applied to a series of this compound analogs to build models that predict their affinity or potency at monoamine transporters based on their molecular properties.
Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a receptor or enzyme and to estimate the strength of the interaction (binding affinity). mdpi.commdpi.com By simulating the binding process, molecular docking can help visualize how a ligand interacts with the amino acid residues in the binding site, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govnih.gov This information is invaluable for understanding the molecular basis of activity and for designing analogs with improved binding characteristics. Molecular docking studies of this compound and its analogs with homology models or available crystal structures of monoamine transporters could provide detailed insights into their binding modes and the interactions that govern their affinity and selectivity.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, accounting for the flexibility of both the ligand and the protein. uokerbala.edu.iqnih.govrsc.orgrsc.orgresearchgate.net Unlike static docking poses, MD simulations can reveal the stability of the complex, conformational changes upon binding, and the dynamics of key interactions. uokerbala.edu.iqmdpi.comrsc.org This technique can offer a more realistic representation of the binding event and help explain experimental observations that cannot be fully understood from static structures. MD simulations could be used to assess the stability of this compound and analog complexes with monoamine transporters and to explore the conformational landscape of the ligands within the binding site.
Collectively, QSAR, molecular docking, and molecular dynamics simulations represent powerful computational tools that can significantly accelerate the SAR elucidation and rational design process for this compound analogs targeting monoamine transporters. rsc.orgnih.gov
Investigation of Manifaxine in Preclinical Disease Models
Rodent Models for Attention Deficit Hyperactivity Disorder (ADHD)-like Phenotypes
Rodent models are widely used in preclinical research to study the underlying mechanisms and potential treatments for ADHD-like behaviors, including hyperactivity, impulsivity, and inattention. researchgate.netresearchgate.netprinceton.edunih.gov Common genetic models include the spontaneously hypertensive rat (SHR), which exhibits hyperactivity, impulsivity, and inattention compared to control strains like Wistar-Kyoto (WKY) rats. researchgate.netprinceton.edu Other models include dopamine (B1211576) transporter (DAT) knockout mice and models induced by prenatal exposure to substances like nicotine (B1678760) or alcohol. researchgate.netprinceton.edunih.gov These models aim to replicate aspects of the neurobiological changes observed in human ADHD, particularly involving dopaminergic and noradrenergic systems. researchgate.netprinceton.edunih.gov Manifaxine, as an NDRI, targets these monoamine systems, making these rodent models relevant to its investigation for ADHD. wikipedia.orgiiab.me Although this compound was researched for ADHD, specific detailed findings from preclinical studies utilizing these rodent models were not found in the provided information. wikipedia.orgiiab.me
Animal Models of Obesity and Metabolic Dysregulation
Animal models play a significant role in studying the complex factors contributing to obesity and associated metabolic dysregulation, such as insulin (B600854) resistance and dyslipidemia. nih.govmdpi.comfrontiersin.orgnih.gov These models can be broadly categorized into diet-induced obesity models, often involving high-fat diets to mimic human dietary habits, and monogenic models resulting from mutations in genes involved in energy balance, such as the leptin (ob/ob) or leptin receptor (db/db) genes in mice. nih.govmdpi.comnih.gov Larger animal models, including non-human primates, dogs, and pigs, are also used due to their greater resemblance to human obesity and metabolic characteristics. nih.gov this compound was researched for the treatment of obesity, indicating its evaluation in relevant animal models of excess weight gain and metabolic alterations. wikipedia.orgiiab.me However, detailed preclinical research findings specifically demonstrating this compound's effects in these animal models of obesity and metabolic dysregulation were not available in the provided sources. wikipedia.orgiiab.me
Emerging Research Avenues and Methodological Advancements for Manifaxine Studies
Advanced Preclinical Methodologies for Pharmacological Characterization
Advanced preclinical methodologies play a crucial role in comprehensively characterizing the pharmacological profiles of compounds like Manifaxine, which acts as a norepinephrine (B1679862)–dopamine (B1211576) reuptake inhibitor. wikipedia.orgmedkoo.com These methodologies aim to elucidate the interaction of the compound with its biological targets and assess its effects in relevant in vitro and in vivo models.
Pharmacological studies often involve assessing the compound's activity at monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). wikipedia.orgidrblab.netidrblab.net Techniques such as radioligand binding assays can quantify the affinity of this compound for these transporters. Functional assays, such as neurotransmitter uptake inhibition studies in synaptosomes or cell lines expressing the transporters, can determine the potency of this compound in blocking the reuptake of norepinephrine and dopamine.
In vivo preclinical studies utilize animal models to investigate the effects of this compound on neurotransmitter levels and related behaviors. Microdialysis, for example, is a technique that allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of awake, behaving animals following administration of the compound. This provides insights into the neurochemical effects of this compound in a living system.
Furthermore, advanced behavioral pharmacology techniques are employed to assess the impact of this compound on behaviors relevant to conditions it was previously studied for, such as ADHD and obesity. wikipedia.org These might include assessments of locomotor activity, attention, impulsivity, and feeding behavior in rodent models.
While specific detailed advanced methodologies applied solely to this compound in recent literature are limited due to its discontinued (B1498344) development, the general landscape of preclinical pharmacological characterization for monoamine reuptake inhibitors involves these and other sophisticated techniques to understand target engagement and functional outcomes. Studies on other related compounds, such as atomoxetine (B1665822) or various amphetamine compositions, highlight the use of methods like pharmacokinetic-pharmacodynamic modeling to optimize drug development and usage, which could be relevant for future this compound research. researchgate.netresearchgate.net
Novel Approaches in Medicinal Chemistry for this compound Scaffold Derivatization
Medicinal chemistry approaches for scaffold derivatization aim to modify the core structure of a compound, like this compound, to generate novel analogs with potentially improved pharmacological properties, selectivity, or pharmacokinetic profiles. arxiv.orgnih.govbhsai.org Given that this compound is derived from structural modification of radafaxine (B195649), itself an isomer of hydroxybupropion (B195616) and a metabolite of bupropion (B1668061), its core morpholine (B109124) structure serves as a potential scaffold for further exploration. wikipedia.org
Novel approaches in this area often involve computational methods, such as scaffold-based molecular generative models. arxiv.org These models can generate new molecular structures that retain the core scaffold of this compound while exploring variations in side chains or functional groups. This allows for the de novo design of potential drug candidates based on a known bioactive scaffold. arxiv.org The concept of "scaffold hopping" is central to this, where the goal is to identify compounds with different core structures but similar biological activity. nih.govbhsai.org
Techniques like heterocycle replacements, ring opening or closure, and modification of side chains are standard strategies in scaffold derivatization. nih.govbhsai.org Applying these to the this compound scaffold could yield novel compounds with altered interactions with monoamine transporters or other biological targets.
Furthermore, the development of carrier-linked prodrugs represents another avenue in medicinal chemistry to improve the properties of existing compounds. googleapis.com While not strictly scaffold derivatization, this approach involves conjugating the drug molecule to a carrier to enhance water solubility, alter pharmacokinetic properties, or enable targeted delivery. googleapis.com This methodology could be explored for this compound to address potential limitations in its ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Although specific recent examples of novel derivatization approaches applied directly to the this compound scaffold are not prominent in the provided search results, the principles of scaffold-based drug discovery and modern computational and synthetic techniques offer clear pathways for generating and evaluating this compound analogs. arxiv.orgnih.govbhsai.org
Q & A
Q. Table 1. Key Considerations for this compound Research Design
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
